molecular formula C19H17ClN4O2S B6509448 5-{[(2-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 901755-64-4

5-{[(2-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B6509448
CAS RN: 901755-64-4
M. Wt: 400.9 g/mol
InChI Key: MTPGXRIKTJHAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a triazoloquinazoline ring, a sulfanyl group, and a chlorophenyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis of this compound isn’t available, similar compounds are often synthesized through cyclization reactions or coupling reactions . The presence of the triazoloquinazoline ring suggests a possible route through the cyclization of appropriate precursors .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazoloquinazoline ring is a heterocyclic ring that contains nitrogen atoms, which can participate in various types of chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The sulfanyl group could potentially be involved in redox reactions, while the chlorophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could increase its polarity, which could affect its solubility in different solvents .

Scientific Research Applications

Antitubercular Agents

Given the urgent need for new antitubercular drugs, compounds like this one are under scrutiny. Preliminary studies indicate its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

References:

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its chemical reactivity and potential applications. For example, it could be investigated for potential use in medicinal chemistry or materials science .

properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-11-21-18-13-8-16(25-2)17(26-3)9-15(13)22-19(24(18)23-11)27-10-12-6-4-5-7-14(12)20/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPGXRIKTJHAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-Chlorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.